Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation under mild and functional group tolerant conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts for substitution reactions.
Scientific Research Applications
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.
Material Science: The compound is studied for its electronic properties and potential use in organic electronics.
Biology: It may be used in biological studies to understand its effects on various biological pathways.
Industry: The compound can be used in the synthesis of other complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Properties
Molecular Formula |
C19H22N2O5S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C19H22N2O5S2/c1-12-3-5-13(6-4-12)15-11-27-16(19(23)26-2)17(15)28(24,25)21-9-7-14(8-10-21)18(20)22/h3-6,11,14H,7-10H2,1-2H3,(H2,20,22) |
InChI Key |
HGSHQNGUXYUCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCC(CC3)C(=O)N)C(=O)OC |
Origin of Product |
United States |
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